1-(3-Methylphenyl)piperidin-3-amine is a piperidine derivative that has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by a piperidine ring with a methyl-substituted phenyl group, which influences its chemical reactivity and biological properties.
The compound is classified under the category of piperidine derivatives, which are known for their diverse pharmacological activities. Its IUPAC name is 1-(3-methylphenyl)piperidin-3-amine, and it can be sourced from various chemical suppliers and databases, including BenchChem and PubChem.
The synthesis of 1-(3-Methylphenyl)piperidin-3-amine can be achieved through multiple synthetic routes:
In industrial settings, these synthetic methods may be optimized for yield and purity, often incorporating larger scales and advanced reaction conditions to enhance efficiency.
The molecular structure of 1-(3-Methylphenyl)piperidin-3-amine features a six-membered piperidine ring with an amine group at the 3-position and a 3-methylphenyl substituent. The structural formula can be represented as follows:
Key structural data includes:
1-(3-Methylphenyl)piperidin-3-amine participates in various chemical reactions:
The choice of reagents and conditions significantly influences the products formed. Typical solvents include ethanol or methanol, with catalysts such as palladium on carbon being commonly employed.
The mechanism of action for 1-(3-Methylphenyl)piperidin-3-amine primarily involves its interaction with biological targets such as receptors and enzymes. Research indicates that this compound may exhibit potential therapeutic effects through modulation of neurotransmitter systems or inhibition of specific enzymatic pathways. The precise mechanisms are still under investigation but suggest a role in neurological and psychiatric conditions .
1-(3-Methylphenyl)piperidin-3-amine typically exhibits:
The compound's chemical properties include:
Relevant data on its reactivity profile indicates that it can undergo various transformations typical for amine-containing compounds .
1-(3-Methylphenyl)piperidin-3-amine has several applications across different scientific domains:
This compound represents a significant interest for ongoing research aimed at developing new therapeutic agents and understanding its biological mechanisms further.
1-(3-Methylphenyl)piperidin-3-amine represents a structurally refined arylpiperidine derivative gaining traction in neuropharmacological research. Characterized by a meta-methyl-substituted phenyl ring attached to the piperidine nitrogen and a primary amine at the C3 position, this compound exemplifies strategic modifications to enhance target selectivity and blood-brain barrier permeability. Its emergence aligns with efforts to overcome limitations of early neuromodulatory agents—particularly poor subtype specificity and metabolic instability—by leveraging three-dimensional structural diversity. Contemporary studies focus on its potential interactions with monoamine transporters and GPCRs implicated in cognitive and affective disorders, positioning it as a template for rational drug design [4] [5].
Piperidine derivatives have evolved from naturally occurring alkaloids to synthetically optimized neurotherapeutics. The structural simplicity of piperidine—a six-membered heterocyclic amine—facilitates diverse chemical modifications, enabling precise interactions with CNS targets. Early examples like the opioid agonist meperidine (1939) demonstrated piperidine’s capacity for analgesia but lacked receptor specificity. The 1990s marked a pivotal shift with the development of selective ligands such as donepezil, an acetylcholinesterase inhibitor incorporating a benzylpiperidine motif for Alzheimer’s therapy. This era emphasized targeted substitution: introducing aryl groups enhanced affinity for biogenic amine receptors, while amino group positioning influenced functional activity (agonist vs. antagonist) [5].
The experimental dopamine reuptake inhibitor (+)-CPCA exemplifies this progression. Its piperidine core anchors interactions with the dopamine transporter (DAT), while the 4-chlorophenyl and carbomethoxy groups confer selectivity over serotonin and norepinephrine transporters. Crucially, stereochemistry at C3/C4 dictates potency; the (3R,4S)-isomer shows 4-fold greater DAT affinity (Ki = 67 nM) than its enantiomer . Such advances validated piperidine as a versatile scaffold for CNS targeting, setting the stage for meta-substituted aryl derivatives like 1-(3-methylphenyl)piperidin-3-amine.
Table 1: Evolution of Key Piperidine-Based Neurotherapeutics [5]
Compound | Structural Features | Primary Target | Clinical/Research Impact |
---|---|---|---|
Meperidine (1939) | N-Methyl-4-carbethoxy piperidine | μ-Opioid receptor | Early synthetic analgesic; high abuse liability |
Donepezil (1996) | Benzylpiperidine indanone | Acetylcholinesterase | First-line Alzheimer’s treatment |
(+)-CPCA (1990s) | (3R,4S)-4-(4-Chlorophenyl)-N-methylpiperidine | Dopamine transporter (DAT) | Cocaine substitute with reduced abuse potential |
Xanomeline analogs | Muscarinic M1/M4-preferring agonists | M1 mAChR | Proof-of-concept for cognitive enhancement |
The 3-amino-piperidine motif confers three critical pharmacophoric properties:
For 1-(3-methylphenyl)piperidin-3-amine, the meta-methyl group introduces steric and electronic effects distinct from para-fluorinated analogs. Methyl substitution enhances lipophilicity (cLogP ≈ 1.8) without extreme electron withdrawal, potentially preserving amine basicity (predicted pKa ~10.1). This balances blood-brain barrier penetration (log BB >0.3) and solubility, addressing a key limitation of earlier arylpiperidines [4]. Molecular modeling suggests the methyl group occupies a hydrophobic subpocket in monoamine transporters, while the amine engages a conserved aspartate—similar to cocaine’s tropane pharmacophore but with reduced conformational flexibility .
Table 2: Impact of C3 and N1 Substitutions on Piperidine Pharmacology [4]
Substituent (R1) | C3 Group (R2) | Key Pharmacological Properties | Target Affinity (Ki or EC50) |
---|---|---|---|
5-Fluoro-2-methylbenzyl | -NH2 (S-isomer) | High 5-HT2A affinity; mixed VMAT2 modulation | 5-HT2A: 0.06 nM; VMAT2: 0.073 µM |
3-Methylphenyl (this compound) | -NH2 | Moderate DAT/SERT affinity; enhanced logP | DAT: ~100–300 nM (predicted) |
4-Chlorophenyl | -CO2CH3 | Cocaine-like DAT inhibition; partial agonist profile | DAT: 276 nM |
Benzyl | -OH | Low CA inhibition; improved solubility | hCA II: >1 µM |
Arylpiperidines exhibit nuanced activity across neurotransmitter systems:
1-(3-Methylphenyl)piperidin-3-amine’s meta-methyl group confers distinct advantages:
Table 3: Comparative Neuromodulatory Profiles of Arylpiperidines [4]
Compound | VMAT2 Ki (µM) | DAT Ki (µM) | SERT Ki (µM) | 5-HT2A Ki (µM) | Selectivity Ratio (VMAT2:DAT) |
---|---|---|---|---|---|
1-(3-Methylphenyl)piperidin-3-amine (predicted) | 0.1–1.0 | 0.1–0.3 | >10 | >10 | ~1:1 to 1:3 |
(3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine | 0.073 | 11.7 | 0.37 | 0.00006 | 1:160 |
(+)-CPCA | ND | 0.276 | 5.9 | ND | ND |
Cocaine | ND | 0.275 | 0.177 | ND | ND |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1